

Introduction to Simeconazole: A Triazole Fungicide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Simeconazole*

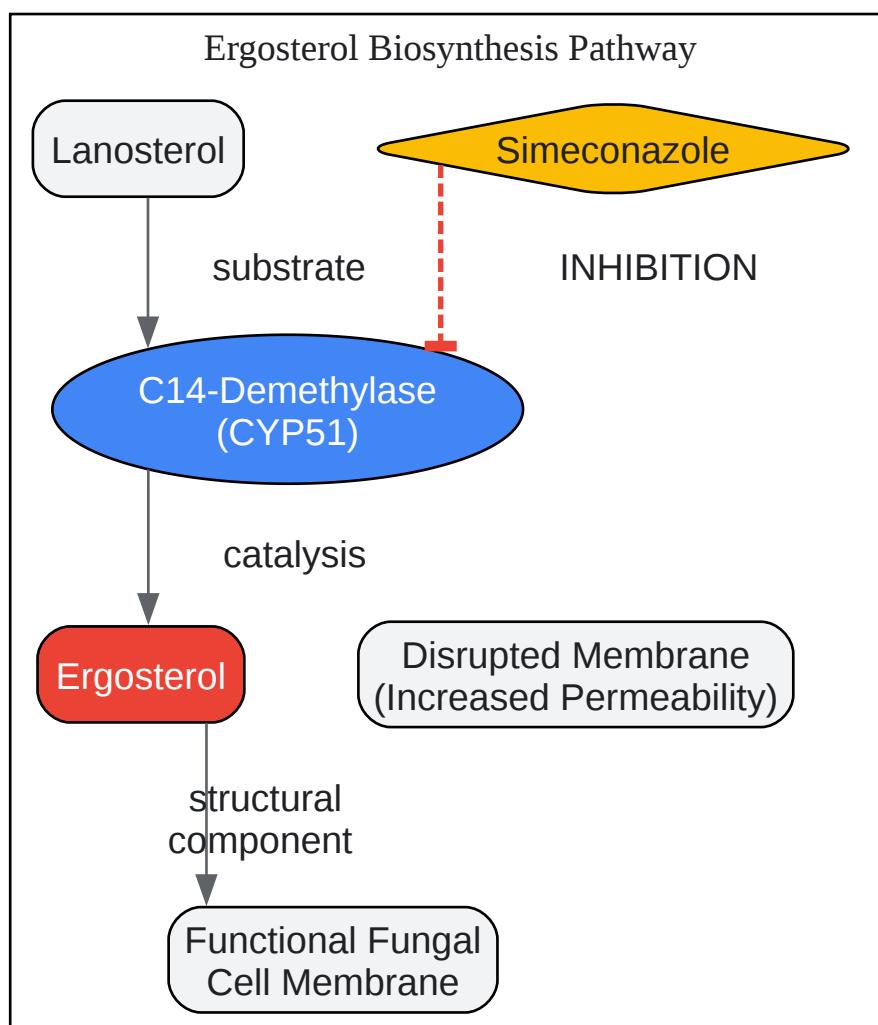
Cat. No.: *B8021190*

[Get Quote](#)

Simeconazole is a broad-spectrum, systemic triazole fungicide engineered for the control of various fungal pathogens in agricultural settings.^[1] As a member of the conazole fungicide group, its utility in seed treatment is predicated on its ability to be absorbed by the roots of a germinating seed and translocated throughout the seedling, offering protection during the critical early stages of plant development.^[2] Chemically identified as (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, its structure includes a trimethylsilyl group, which enhances its lipophilicity and systemic properties within the plant.^[2]

While its regulatory status varies globally, being noted as not approved in the EU and UK but having been introduced in Japan, its fungicidal properties remain a subject of interest for crop protection research.^{[2][3]} This document provides a comprehensive framework for the laboratory application of **simeconazole** as a seed treatment, designed for researchers investigating its efficacy, phytotoxicity, and systemic activity against seed- and soil-borne fungal pathogens.

Physicochemical Properties


A thorough understanding of **simeconazole**'s properties is fundamental to designing effective seed treatment protocols and analytical methods.

Property	Value	Source
Molecular Formula	$C_{14}H_{20}FN_3OSi$	[3]
Molecular Weight	293.41 g/mol	[3]
Physical State	White crystalline solid	[2]
Melting Point	118-119 °C	[1]
Water Solubility	57.5 mg/L (at 20 °C)	[1]
Log P (n-octanol/water)	3.2	[1]
Vapor Pressure	5.4×10^{-5} Pa (at 25 °C)	[1]
CAS Number	149508-90-7	[3]

Mechanism of Action: Sterol Demethylation Inhibition (DMI)

Simeconazole belongs to the Fungicide Resistance Action Committee (FRAC) Group 3.[\[2\]](#) Its mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[\[1\]](#)

Specifically, triazole fungicides like **simeconazole** target the cytochrome P450 enzyme C14-demethylase (CYP51).[\[4\]](#)[\[5\]](#) This enzyme is essential for the demethylation of lanosterol, a precursor to ergosterol.[\[6\]](#) Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[\[4\]](#) By inhibiting this step, **simeconazole** disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structure and function of the fungal membrane.[\[6\]](#)[\[7\]](#) This disruption increases membrane permeability, leading to cell leakage and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death.[\[4\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Mechanism of Action: Inhibition of Ergosterol Synthesis.

Seed Treatment Formulation and Application Principles

Seed treatment is a targeted method of applying crop protection agents directly to the seed before sowing.^[8] This approach minimizes the overall pesticide load on the environment compared to broadcast applications while protecting the seed and emerging seedling from pathogenic threats.^[9]

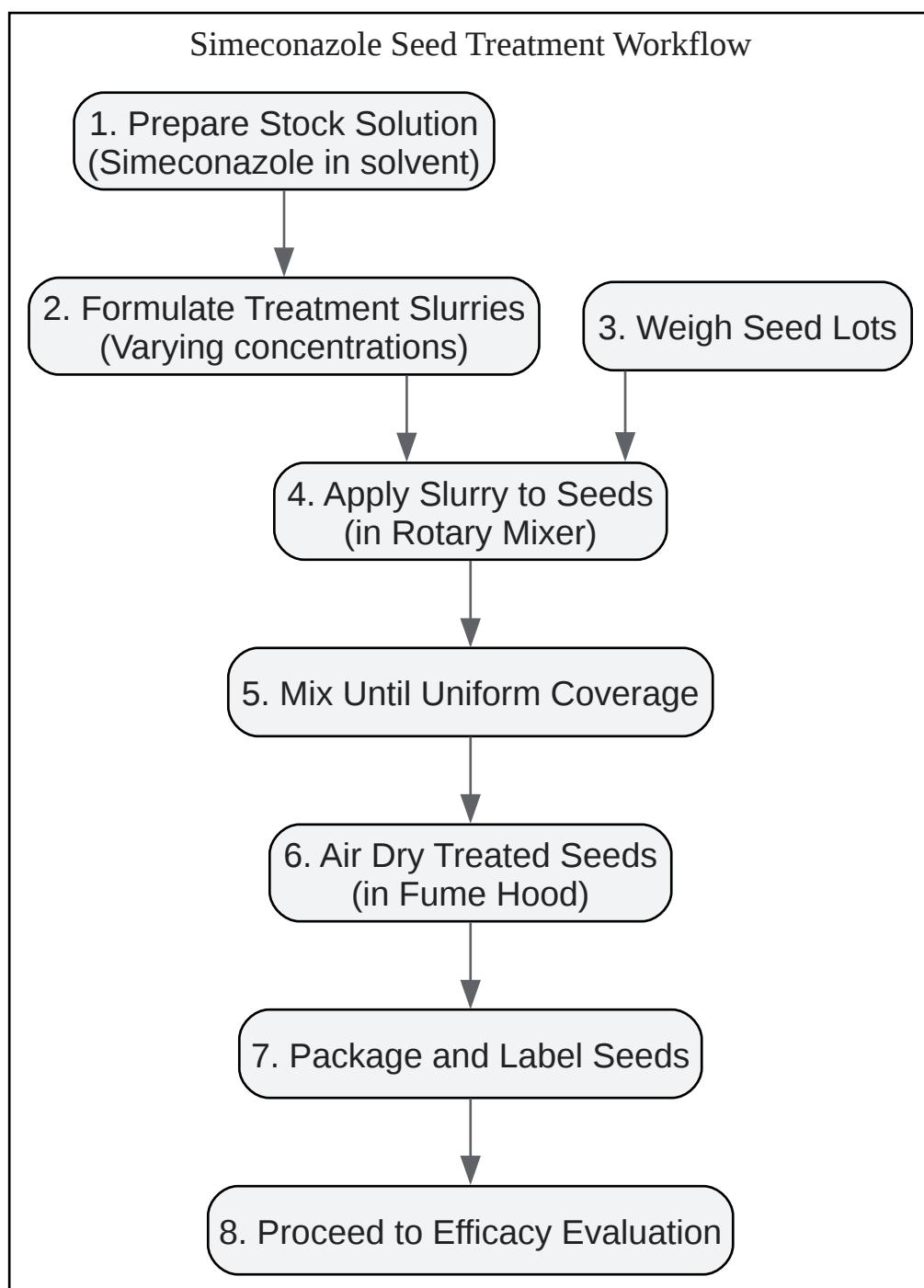
Formulation Objectives

A successful **simeconazole** seed treatment formulation, typically a Flowable Concentrate for Seed Treatment (FS), must achieve several objectives:

- Adhesion: The active ingredient must adhere uniformly to the seed coat without easily dislodging as dust.[8]
- Safety to Seed: The formulation must not impair seed germination or seedling vigor.[10][11]
- Efficacy: Deliver a precise dose of **simeconazole** to each seed to effectively control target pathogens.
- Flowability: Treated seeds must flow smoothly through planting equipment for accurate sowing.[8]

A typical FS formulation includes the active ingredient (**simeconazole**), a binder to improve adhesion, a colorant for safety and identification, and a liquid carrier.[8][12]

Experimental Protocol: Laboratory-Scale Simeconazole Seed Treatment


This protocol outlines a systematic approach for researchers to determine the optimal application rate of **simeconazole** for a given crop and target pathogen. The process involves creating a dose-response curve to identify the concentration that maximizes disease control while minimizing phytotoxicity.

Materials and Equipment

- **Simeconazole** analytical standard or technical grade material
- High-quality, certified seeds of the target crop (e.g., wheat, rice, soybean)
- Surfactant/wetting agent (e.g., Tween 20)
- Binder/polymer (e.g., commercially available seed coating polymer)
- Pigment/dye (for safety)
- Sterile deionized water

- Laboratory-scale seed treater (e.g., Hege 11) or a rotating drum/bottle mixer
- Fume hood
- Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat.[13][14]
- Analytical balance and volumetric flasks
- Drying trays or screens

Workflow for Seed Treatment Protocol

[Click to download full resolution via product page](#)

Experimental workflow for laboratory seed treatment.

Step-by-Step Methodology

1. Preparation of **Simeconazole** Stock Solution:

- Due to **simeconazole**'s low water solubility (57.5 mg/L), a stock solution in a suitable organic solvent (e.g., acetone or dimethyl sulfoxide) may be required initially.
- Accurately weigh the **simeconazole** standard and dissolve it in the solvent to create a concentrated stock solution (e.g., 10,000 mg/L). All handling of pure compound and stock solution should be done in a fume hood.[13]

2. Formulation of Aqueous Treatment Slurries:

- Prepare a series of treatment slurries to achieve a range of target application rates. Example rates for triazole fungicides often fall between 0.5 and 5 g of active ingredient (a.i.) per 100 kg of seed.
- For each concentration, pipette the required volume of **simeconazole** stock into a volumetric flask.
- Add the binder, wetting agent, and dye according to manufacturer recommendations (typically 0.1-1.0% of the final slurry volume).
- Bring the solution to final volume with sterile deionized water. The final slurry volume should be standardized for a consistent application rate (e.g., 5-10 mL per kg of seed).
- Include a "formulation blank" control (containing all components except **simeconazole**) and an untreated control (no treatment).

3. Seed Application:

- Weigh out replicate batches of seed for each treatment level (e.g., 3 replicates of 100 g each).
- Place one batch of seed into the laboratory seed treater or mixing vessel.
- With the mixer running, slowly add the calculated volume of the treatment slurry onto the seeds using a pipette or atomizer to ensure even distribution.
- Continue mixing for 2-5 minutes until all seeds are uniformly coated.

4. Drying and Storage:

- Spread the treated seeds in a thin layer on a drying screen or tray.
- Allow the seeds to air dry completely in a fume hood or a well-ventilated area for 12-24 hours. This is critical to prevent fungal growth during storage and to ensure the coating is stable.
- Once dry, package the seeds in labeled paper or foil bags and store them in a cool, dry place (e.g., 4-10 °C) until evaluation.

Post-Treatment Efficacy and Safety Evaluation

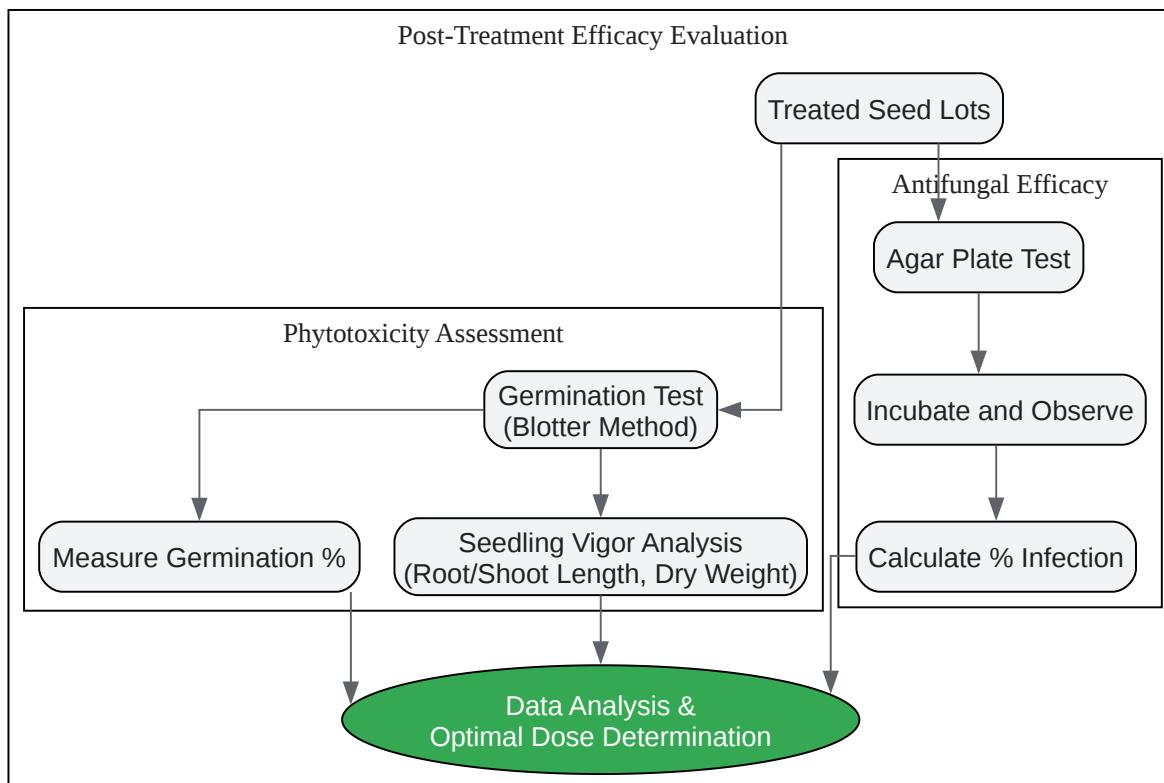
A comprehensive evaluation is required to validate the treatment's effectiveness against pathogens and its safety for the seed.

Phytotoxicity Assessment

Objective: To determine if **simeconazole** or the formulation components negatively impact seed viability and seedling growth.[\[11\]](#)

Protocol: Standard Germination Test (ISTA Rules)

- Place two sheets of sterile germination paper (e.g., Whatman No. 1) into a petri dish or sealed plastic box.
- Moisten the paper with a defined volume of sterile deionized water.
- Arrange 50 or 100 treated seeds evenly on the surface of the paper. Include untreated and formulation blank controls.
- Seal the containers and incubate in a growth chamber under controlled conditions (e.g., 20 °C with a 12h/12h light/dark cycle).
- After 7-10 days, count the number of normal seedlings, abnormal seedlings, and dead seeds. Calculate the germination percentage.
- Seedling Vigor Assessment: At the end of the germination test, measure the root length and shoot length of 10 randomly selected normal seedlings from each replicate. Determine the seedling dry weight after drying at 60-70 °C for 48 hours.


Antifungal Efficacy Assessment

Objective: To quantify the effectiveness of the **simeconazole** treatment in controlling a target seed-borne pathogen.

Protocol: Agar Plate Method

- Prepare Potato Dextrose Agar (PDA) plates.
- Place 25-50 treated seeds from each treatment group directly onto the surface of the agar plates.
- Incubate the plates at 25 °C for 5-7 days.
- Observe the plates for fungal growth originating from the seeds.
- Calculate the percentage of infected seeds for each treatment. A successful treatment will show a significant reduction in fungal colonies compared to the untreated control.[15][16]

Workflow for Efficacy Evaluation

[Click to download full resolution via product page](#)

Workflow for evaluating seed treatment efficacy.

Analytical Protocol: Quantification of Simeconazole on Seeds

Verifying the actual concentration of **simeconazole** on treated seeds is crucial for quality control and for correlating dose with biological effect. This protocol is adapted from established methods for analyzing **simeconazole** residues.[17][18]

Protocol: QuEChERS Extraction and GC-MS/MS Analysis

- Extraction:
 - Homogenize a known weight (e.g., 5 g) of treated seeds.
 - Add 10 mL of acetonitrile and 10 mL of water to the homogenized sample in a 50 mL centrifuge tube.
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute and centrifuge at $>3000 \times g$ for 5 minutes.
- Clean-up (Dispersive SPE):
 - Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. PSA removes co-extractives like fatty acids and sugars.
 - Vortex for 30 seconds and centrifuge.
- Analysis:
 - The final supernatant is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
 - Use a chiral column if separation of enantiomers is desired.[\[17\]](#)
 - Quantification is performed using a matrix-matched calibration curve prepared with **simeconazole** analytical standards.

Safety and Handling

Simeconazole is classified as harmful if swallowed.[\[3\]](#)[\[13\]](#) Adherence to safety protocols is mandatory.

- Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling **simeconazole** or treated seeds.[\[13\]](#)
[\[19\]](#)

- Ventilation: All work with dry powder, concentrated solutions, and seed treatment application must be performed in a certified fume hood to prevent inhalation.[14]
- Disposal: Dispose of all chemical waste, contaminated materials, and excess treated seeds in accordance with local, regional, and national environmental regulations.[13]
- Handling Treated Seed: Treated seeds must never be used for food, feed, or oil purposes. The use of a colorant is a critical safety measure to prevent accidental consumption.[20]

Conclusion

This document provides a comprehensive scientific framework for the application and evaluation of **simeconazole** as a seed treatment in a research context. By systematically assessing dose-response, phytotoxicity, and antifungal efficacy, researchers can generate robust data on the potential of **simeconazole** for controlling key seed-borne diseases. The provided protocols for application, evaluation, and analytical quantification serve as a foundation for developing effective and safe seed treatment strategies, contributing to the broader field of sustainable crop protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeconazole [drugfuture.com]
- 2. Simeconazole [sitem.herts.ac.uk]
- 3. Simeconazole | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. products.evonik.com [products.evonik.com]
- 9. d3a.univpm.it [d3a.univpm.it]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. [Frontiers | Seed Treatment With Systemic Fungicides: Time for Review](http://frontiersin.org) [frontiersin.org]
- 12. [WO2005077169A1 - Formulation for seed treatment](http://WO2005077169A1) - Google Patents [patents.google.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. cdms.telusagcg.com [cdms.telusagcg.com]
- 15. scialert.net [scialert.net]
- 16. hortijournal.com [hortijournal.com]
- 17. [Enantioselective determination of triazole fungicide simeconazole in vegetables, fruits, and cereals using modified QuEChERS \(quick, easy, cheap, effective, rugged and safe\) coupled to gas chromatography/tandem mass spectrometry](http://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. canada.ca [canada.ca]
- To cite this document: BenchChem. [Introduction to Simeconazole: A Triazole Fungicide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8021190#simeconazole-seed-treatment-application-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com